molecular formula C21H19N5 B2665153 3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile CAS No. 612522-92-6

3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile

Cat. No. B2665153
CAS RN: 612522-92-6
M. Wt: 341.418
InChI Key: HHAMABPQWJFFMA-UHFFFAOYSA-N
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Description

“3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile” is a chemical compound with the linear formula C21H19N5 . It has a molecular weight of 341.419 . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile” is defined by its linear formula C21H19N5 . Unfortunately, detailed structural analysis or 3D molecular models are not available in the current literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile” are not well-documented in the available literature. The molecular weight is known to be 341.40906 .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-step Synthesis : A novel one-pot, four-component reaction efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives from pyridine or 3-picoline, chloroacetonitrile, malononitrile, and aromatic aldehyde. This method is significant for its moderate yields and the mechanism involving the formation of polysubstituted benzenes followed by substitution and annulation reactions of pyridine. The synthesized compounds are characterized by NMR, MS, IR spectra, elemental analysis, and X-ray crystallography (Yan et al., 2009).

  • Copper-Catalyzed Amination : Highlighting the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles through direct copper-catalyzed amination. This approach is pivotal in medicinal chemistry, offering a more efficient alternative for synthesizing derivatives with substituents in the benzene ring, enhancing solubility and DNA intercalation properties (Masters et al., 2011).

  • Optical Properties : A study on the synthesis and characterization of novel substituted 1,3,4-oxadiazole derivatives containing pyrido[1,2-a]benzimidazole moiety reveals efficient tandem reactions for constructing the moiety under mild conditions. The optical properties of these compounds, including their UV–vis absorption and fluorescence spectral characteristics, were investigated, showing blue-green emissions and high quantum yields of fluorescence (Yang et al., 2011).

Applications in Material Science

  • Fluorescent Properties : The synthesis of pyrazolo[4′,3′:-5,6′pyrido]1,2-a benzimidazoles and their fluorescence properties were explored. Some compounds demonstrated excellent results when applied as fluorescent brighteners on polyester fibers, indicating their potential application in material science and textile engineering (Rajadhyaksha & Rangnekar, 2007).

properties

IUPAC Name

3-propyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c1-2-7-15-12-20(24-14-16-8-5-6-11-23-16)26-19-10-4-3-9-18(19)25-21(26)17(15)13-22/h3-6,8-12,24H,2,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAMABPQWJFFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile
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3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile
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3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile
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3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile
Reactant of Route 5
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3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile
Reactant of Route 6
3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile

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